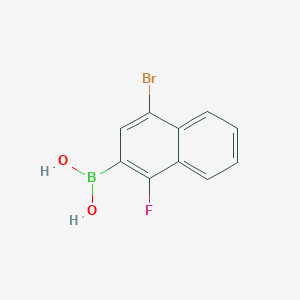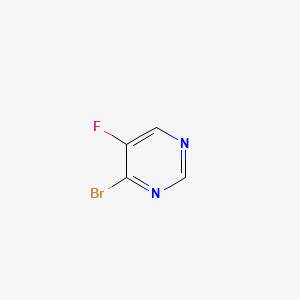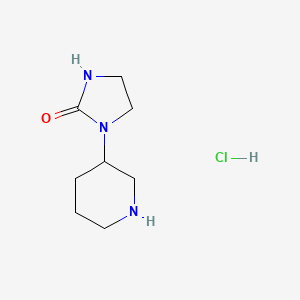
2-(3-(2-Bromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan
Übersicht
Beschreibung
2-(3-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H20BBrO3 and its molecular weight is 327.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „3-(2-Bromethoxy)phenylboronsäure, Pinacolester“:
Synthese von Sulfinamid-Derivaten
Diese Verbindung kann zur Herstellung von Sulfinamid-Derivaten verwendet werden, indem sie mit Diethylaminoschwefeltrifluorid (DAST) und Kaliumphenyltrifluoroborat umgesetzt wird, die in verschiedenen chemischen Synthesen wichtig sind .
Suzuki–Miyaura-Kupplung
Es dient als Substrat in den Suzuki–Miyaura-Kupplungsreaktionen, insbesondere für die Kupplung verschiedener Aryliodiden über Silia Cat Pd (0), ein Verfahren, das in der Synthese komplexer organischer Verbindungen weit verbreitet ist .
Protein-Protein-Interaktionen (PPIs) Studie
Glucose-sensitive Polymere
Eine wichtige biomedizinische Anwendung ist die Fähigkeit, als glucose-sensitive Polymere zu fungieren, die eine selbstregulierende Insulin-Freisetzung bei der Diabetesbehandlung ermöglichen und als diagnostisches Mittel fungieren .
Wundheilung und Tumor-Targeting
Diese Konjugate wurden aufgrund ihrer einzigartigen Eigenschaften, die mit biologischen Systemen interagieren, in der Wundheilung und Tumor-Targeting eingesetzt .
Synthese von Kinase-Inhibitoren
Es kann als Zwischenprodukt bei der Synthese von Furo[3,2-b]pyridin-Derivaten verwendet werden, die potente Kinase-Inhibitoren sind und eine Rolle bei der Krebsbehandlung und anderen Krankheiten spielen, bei denen die Kinaseaktivität ein Faktor ist .
Arzneimittel-Abgabesysteme
Unter Verwendung dieser Verbindung wurde ein reaktives Sauerstoffspezies (ROS)-responsives Arzneimittel-Abgabesystem entwickelt, indem Hyaluronsäure mit Phenylboronsäure-Pinacolester modifiziert wurde, um Medikamente wie Curcumin einzukapseln .
Hydrolyse-Studien
Die Hydrolyseempfindlichkeit von Phenylboronsäure-Pinacolestern wurde untersucht, wobei die Kinetik von den Substituenten im aromatischen Ring und dem pH-Wert abhängt, was Einblicke in die Reaktionsmechanismen unter physiologischen Bedingungen liefert .
Wirkmechanismus
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .
Mode of Action
Boronic acids and their esters are known to interact with their targets through the formation of reversible covalent bonds . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
Boronic acids and their esters are known to influence a variety of biochemical pathways due to their ability to interact with various biological targets .
Result of Action
The interaction of boronic acids and their esters with various biological targets can lead to a range of potential effects, depending on the specific target and the nature of the interaction .
Action Environment
The action of 2-(3-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic pinacol esters . Therefore, environmental factors can potentially influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
2-[3-(2-bromoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BBrO3/c1-13(2)14(3,4)19-15(18-13)11-6-5-7-12(10-11)17-9-8-16/h5-7,10H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIJFVBZZHBRBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674479 | |
| Record name | 2-[3-(2-Bromoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073353-91-9 | |
| Record name | 2-[3-(2-Bromoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-methoxyethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B1522187.png)


![1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride](/img/structure/B1522193.png)



![3-(1-(Tert-butoxycarbonyl)-1H-benzo[D]imidazol-2-YL)propanoic acid](/img/structure/B1522198.png)

amine hydrochloride](/img/structure/B1522201.png)

